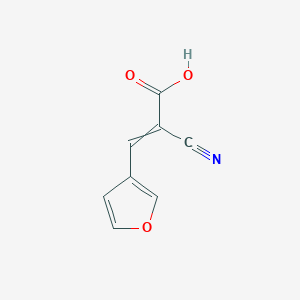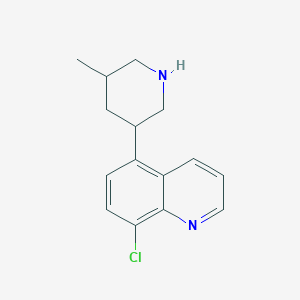
2-cyano-3-(furan-3-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(furan-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H5NO3. It is characterized by the presence of a cyano group (–CN) and a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-3-yl)prop-2-enoic acid typically involves the reaction of furan-3-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-3-(furan-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitro-substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(furan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(furan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and furan ring can participate in various biochemical reactions, leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyano-3-(furan-2-yl)prop-2-enoic acid: Similar structure but with the furan ring attached at a different position.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: An ester derivative with similar chemical properties.
Uniqueness
2-cyano-3-(furan-3-yl)prop-2-enoic acid is unique due to the specific position of the furan ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs.
Eigenschaften
Molekularformel |
C8H5NO3 |
|---|---|
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
2-cyano-3-(furan-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H5NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11) |
InChI-Schlüssel |
QSMBMDUBGAVDIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1C=C(C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714428.png)
![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11714440.png)
![6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11714448.png)
![3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714452.png)




![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714469.png)
![[2-(2-Phenylethenyl)phenyl]methanol](/img/structure/B11714472.png)
![2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)
